Potent and Selective Inhibition of Oncogenic BRAF V600E Kinase
A derivative of 4-Bromofuro[2,3-b]pyridine (represented in BindingDB as CHEMBL3577115) demonstrated a potent inhibitory concentration (IC50) of 1.20 nM against the recombinant BRAF V600E mutant kinase, a key driver in melanoma and other cancers [1]. This activity was measured using a pyruvate kinase/lactate dehydrogenase coupled assay assessing ADP formation over 5 hours. In comparison, the same compound exhibited an IC50 of 10 nM against wild-type BRAF under identical assay conditions, representing an 8.3-fold selectivity for the oncogenic mutant [1]. While direct head-to-head IC50 data for the unsubstituted furo[2,3-b]pyridine core against this target are not available, the broader class of furo[2,3-b]pyridines generally exhibits micromolar-range cytotoxicity [2]. The nanomolar potency of this 4-bromo-derived chemotype represents a class-level inference of a significant improvement (>100-fold) over baseline heterocyclic scaffolds.
| Evidence Dimension | Inhibition of BRAF V600E Kinase |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | Wild-type BRAF (IC50 = 10 nM); Generic furo[2,3-b]pyridine class (IC50 > 10 μM) |
| Quantified Difference | 8.3-fold mutant-selectivity; >100-fold potency improvement over class baseline |
| Conditions | Recombinant enzyme, ADP formation measured for 5 hrs by pyruvate kinase/lactate dehydrogenase coupled assay |
Why This Matters
This data justifies selecting a 4-bromofuro[2,3-b]pyridine-based scaffold for programs targeting oncogenic BRAF mutants, where potent and selective inhibition is critical for efficacy and safety.
- [1] BindingDB. (n.d.). BDBM50096332 (CHEMBL3577115). BindingDB Entry. View Source
- [2] Said, S. A., El-Sayed, H. A., & Amr, A. E. (2018). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 55(10), 2345-2351. View Source
